

Physical and chemical properties of Caldarchaeol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Caldarchaeol**

Cat. No.: **B1233393**

[Get Quote](#)

Caldarchaeol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **caldarchaeol**, a unique membrane-spanning lipid produced by Archaea. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a valuable resource for researchers in lipidomics, microbiology, and drug development.

Core Physical and Chemical Properties

Caldarchaeol, also known as dibiphytanyl diglycerol tetraether or GDGT-0, is a crucial component of archaeal cell membranes, enabling these organisms to thrive in extreme environments.^{[1][2]} Its distinctive structure, featuring two glycerol units linked by two C40 isoprenoid chains, forms a monolayer membrane that is inherently more stable than the bilayer structures found in bacteria and eukaryotes.^{[1][2]}

General Characteristics

Caldarchaeol is a high-molecular-weight lipid that is non-volatile and non-flammable.^{[1][2]} It is generally considered non-hazardous, with no known toxicity.^[2] The ether linkages in its structure are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, conferring resistance to chemical degradation.^[3]

Quantitative Physical and Chemical Data

While extensive research has been conducted on the properties of membranes containing **caldarchaeol**, specific quantitative data for the purified compound are not widely available in the literature. The following tables summarize the known quantitative information.

Property	Value	Reference
Chemical Formula	$C_{86}H_{172}O_6$	[2]
Molar Mass	1302.28 g/mol	[2]

Table 1: Fundamental Chemical Properties of **Caldarchaeol**

Property	Observation	Method	Reference
Phase Transitions	No significant endothermic transitions observed between -40 °C and 90 °C.	Differential Scanning Calorimetry (DSC)	[4]

Table 2: Thermal Properties of **Caldarchaeol**

Note: Specific values for melting point, boiling point, and solubility in various organic solvents for pure **caldarchaeol** are not well-documented in the reviewed scientific literature. DSC studies indicate that membranes composed of **caldarchaeol** and its derivatives remain in a fluid state over a broad temperature range without sharp phase transitions.[\[4\]](#)

Stability

The stability of **caldarchaeol** is a hallmark of its chemical nature and biological function. The ether linkages are inherently more resistant to hydrolysis than ester bonds, particularly under acidic or basic conditions.[\[3\]](#) Membranes composed of **caldarchaeol** and other tetraether lipids exhibit remarkable stability against high temperatures, extreme pH, and high pressure.[\[5\]](#)

One study demonstrated that a phosphoglycolipid derivative of **caldarchaeol** was largely stable when incubated at 56°C for 3 days in an aqueous solution at pH 1.8, although the phosphoester linkage showed some hydrolysis.^[6] This highlights the exceptional stability of the core **caldarchaeol** structure.

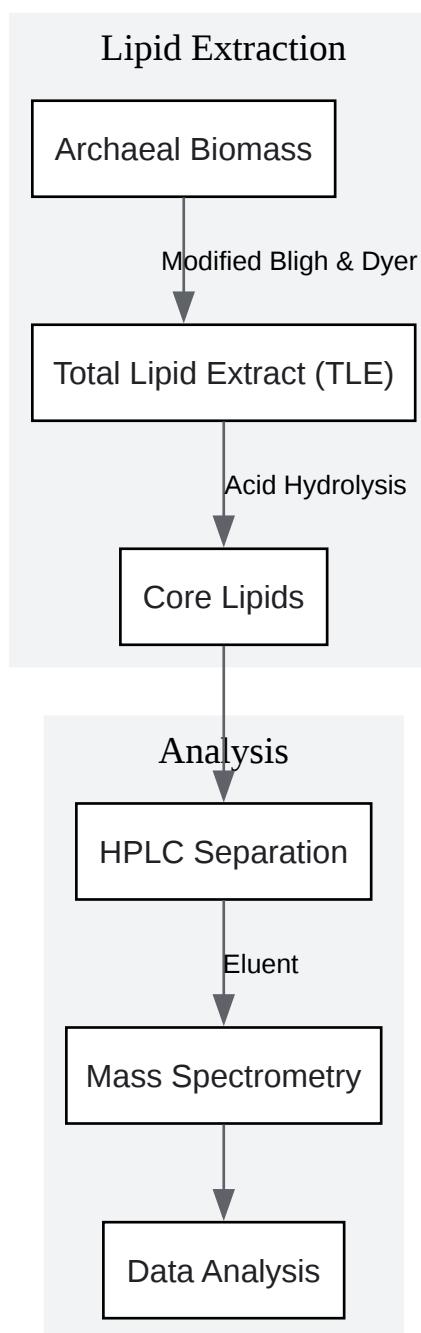
Experimental Protocols

The extraction and analysis of **caldarchaeol** require specialized protocols due to its unique chemical structure and its presence within complex lipid matrices in archaeal cells.

Extraction of Caldarchaeol

A common method for extracting total lipids, including **caldarchaeol**, from archaeal biomass is a modified Bligh and Dyer method. For the extraction of the core lipid (**caldarchaeol** without polar head groups), acid hydrolysis is frequently employed.

Modified Bligh and Dyer Extraction Protocol:


- Homogenization: Lyophilized cell biomass is homogenized with a single-phase solvent mixture of chloroform (or dichloromethane), methanol, and a buffer (e.g., phosphate or trichloroacetate buffer), typically in a 1:2:0.8 (v/v/v) ratio.
- Phase Separation: The addition of chloroform and water induces phase separation. The lower organic phase, containing the lipids, is collected.
- Repeated Extraction: The aqueous phase is typically re-extracted with the organic solvent to maximize lipid recovery.
- Drying: The combined organic phases are dried under a stream of nitrogen or by rotary evaporation.

Acid Hydrolysis for Core Lipid Extraction:

- Hydrolysis: The dried total lipid extract or cell biomass is hydrolyzed using a solution of HCl in methanol (e.g., 1.2 N) at an elevated temperature (e.g., 110°C for 2 hours).^[7] This cleaves the polar head groups from the **caldarchaeol** core.

- Extraction: The hydrolyzed sample is then extracted with a non-polar solvent, such as a mixture of n-hexane and dichloromethane (e.g., 80:20 v/v).[\[7\]](#)
- Purification: The resulting core lipid extract can be further purified using column chromatography on silica gel.

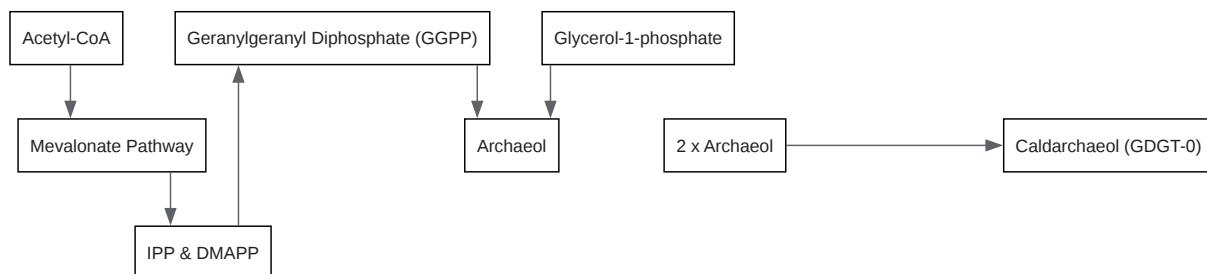
The following diagram illustrates a general workflow for the extraction and analysis of **caldarchaeol**.

[Click to download full resolution via product page](#)

*A generalized workflow for the extraction and analysis of **caldarchaeol**.*

Analytical Techniques for Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation and quantification of **caldarchaeol** and other


GDGTs.

HPLC-MS Protocol Outline:

- Chromatographic Separation:
 - Column: A normal-phase column, such as a silica or cyano column, is typically used.
 - Mobile Phase: A gradient of non-polar and slightly more polar solvents is employed. A common system involves a gradient of n-hexane and a mixture of n-hexane and isopropanol.[\[8\]](#)
 - Flow Rate: A typical flow rate is around 0.2 mL/min.[\[9\]](#)
- Mass Spectrometric Detection:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for GDGT analysis.[\[8\]](#)
 - Detection: The mass spectrometer is operated in single-ion monitoring (SIM) mode to detect the protonated molecules of **caldarchaeol** ($[M+H]^+$ at m/z 1302) and other GDGTs.[\[8\]](#)
 - Quantification: An internal standard, such as a C₄₆ GDGT, is often added to the sample before analysis to allow for accurate quantification.[\[8\]](#)

Biosynthesis of Caldarchaeol

The biosynthesis of **caldarchaeol** is a complex enzymatic process that begins with the synthesis of the basic isoprenoid building blocks. The following diagram outlines the key steps in the biosynthesis of the **caldarchaeol** core structure.

[Click to download full resolution via product page](#)

*Simplified biosynthetic pathway of the **caldarchaeol** core structure.*

The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway.^[10] These five-carbon units are then assembled into the 20-carbon geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are attached to a glycerol-1-phosphate backbone to form archaeol. Finally, the enzyme tetraether synthase (Tes) catalyzes the head-to-head linkage of two archaeol molecules to form the characteristic C40 biphytanyl chains of **caldarchaeol**.^[11]

Role in Signaling Pathways

Current scientific literature primarily focuses on the structural role of **caldarchaeol** in archaeal membranes. There is no significant evidence to suggest that **caldarchaeol** itself acts as a signaling molecule in the way that some other lipids, such as phosphoinositides or eicosanoids, do in eukaryotes. Its primary function appears to be the maintenance of membrane integrity and fluidity under extreme environmental conditions.^{[1][12]} While ether lipids, in general, have been implicated in signaling pathways in other domains of life, a direct signaling role for **caldarchaeol** in archaea has not been established.^[13]

Applications in Drug Development

The exceptional stability of **caldarchaeol** and other archaeal lipids has led to their investigation for use in drug delivery systems, particularly in the formation of archaeosomes. Archaeosomes are liposomes made from archaeal lipids that exhibit high stability to a wide range of conditions,

including temperature, pH, and enzymatic degradation, making them promising vehicles for the targeted delivery of therapeutic agents.^[5] The inherent adjuvant properties of **caldarchaeol** have also been noted, suggesting its potential to enhance the immune response to vaccine antigens.^[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caldarchaeol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isocaldarchaeol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iodp.org [publications.iodp.org]
- 8. Distribution of Glycerol Dialkyl Glycerol Tetraethers (GDGTs) in Carbonate-Type and Sulfate-Type Lacustrine Sediments: Insight into the Influence of Ionic Composition on GDGTs [mdpi.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 11. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetraether archaeal lipids promote long-term survival in extreme conditions (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Core Lipid Production in Methanothermobacter marburgensis at Different Scales - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Caldarchaeol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233393#physical-and-chemical-properties-of-caldarchaeol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com